2'-Fluoro-4'-methoxyacetophenone
Overview
Description
2’-Fluoro-4’-methoxyacetophenone is a chemical compound with the linear formula FC6H3(OCH3)COCH31. It is a white to light yellow crystal powder2. This compound may be used in chemical synthesis12.
Synthesis Analysis
The synthesis of 2’-Fluoro-4’-methoxyacetophenone can be achieved by the reaction of acetic anhydride with 3-fluoroanisole in the presence of aluminium chloride in carbon disulfide at room temperature, then at 30–35° until no more hydrochloric acid is evolved2.
Molecular Structure Analysis
The molecular weight of 2’-Fluoro-4’-methoxyacetophenone is 168.161. The SMILES string representation of the molecule is COc1ccc (C ©=O)c (F)c11.
Chemical Reactions Analysis
While specific chemical reactions involving 2’-Fluoro-4’-methoxyacetophenone are not readily available, related compounds such as 4’-Fluoro-2’-hydroxyacetophenone have been used in biological Baeyer-Villiger oxidation reactions3.
Physical And Chemical Properties Analysis
2’-Fluoro-4’-methoxyacetophenone is a solid at 20°C4. It has a melting point of 52-54°C1 and a boiling point of 85°C at 0.1 mmHg4.Scientific Research Applications
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Medicinal Chemistry
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Material Science
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Analytical Chemistry
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Agrochemistry
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Fluorine Chemistry
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Flavor Chemistry
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Environmental Chemistry
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Photocatalysis
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Nanotechnology
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Chemical Education
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Veterinary Medicine
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These applications are based on the general roles that similar compounds play in scientific research and are not specific to 2’-Fluoro-4’-methoxyacetophenone . For precise details on the methods, results, and outcomes, access to specialized scientific literature and databases would be necessary. The information provided here is a high-level overview and should be supplemented with in-depth research from authoritative sources .
Catalysis Research
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Polymer Chemistry
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Forensic Science
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Biochemistry
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Quantum Chemistry
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Cosmetics Industry
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These applications are speculative and based on the roles that structurally similar compounds play in various fields of research. For concrete examples and detailed information, one would need to consult scientific literature or conduct experimental studies .
Safety And Hazards
Future Directions
While specific future directions for 2’-Fluoro-4’-methoxyacetophenone are not readily available, related compounds such as chalcones show promise as chemotherapeutic agents for the neglected tropical disease known as leishmaniasis8. Therefore, it is possible that 2’-Fluoro-4’-methoxyacetophenone could be explored in similar contexts.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when making decisions based on this analysis.
properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRRWUMTIBFCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343871 | |
Record name | 2'-Fluoro-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-4'-methoxyacetophenone | |
CAS RN |
74457-86-6 | |
Record name | 2'-Fluoro-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Fluoro-4'-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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